Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone
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Overview
Description
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone is a complex organic compound with the molecular formula C20H25N3O3S . It is known for its significant role in medicinal chemistry, particularly in the development of inhibitors for various enzymes . The compound features a cyclohexyl group, an isoquinoline moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone typically involves multiple steps, starting with the preparation of the isoquinoline sulfonyl chloride . This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the cyclohexyl group is introduced through a nucleophilic substitution reaction . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone undergoes various chemical reactions, including:
Scientific Research Applications
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone involves the inhibition of specific enzymes. For instance, its anti-tubercular activity is attributed to the inhibition of inosine-5’-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing the conversion of inosine monophosphate to xanthosine monophosphate, thereby disrupting the bacterial nucleotide synthesis pathway .
Comparison with Similar Compounds
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone can be compared with other similar compounds such as:
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanol: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity.
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}ethanone: The presence of an ethyl group instead of a methylene group alters its steric and electronic properties.
Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}propane: This compound has a longer carbon chain, which can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C20H25N3O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
cyclohexyl-(4-isoquinolin-5-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H25N3O3S/c24-20(16-5-2-1-3-6-16)22-11-13-23(14-12-22)27(25,26)19-8-4-7-17-15-21-10-9-18(17)19/h4,7-10,15-16H,1-3,5-6,11-14H2 |
InChI Key |
RQGSIJUNMAAIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
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